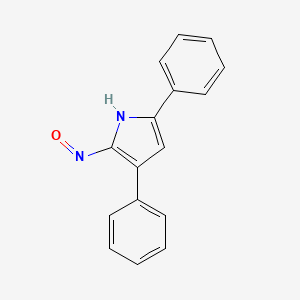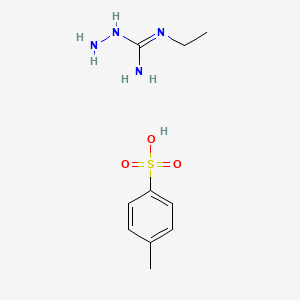
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the six-membered pyrimidine ring. Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon fragment with a two-carbon fragment. Additionally, [5+1] cyclization processes and domino reactions have been employed to synthesize this compound .
Industrial Production Methods: Industrial production of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- often involves the use of high-throughput synthesis techniques. These methods allow for the efficient and scalable production of the compound, making it suitable for various applications. The use of automated synthesis platforms and continuous flow reactors has further enhanced the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the pyrimidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents such as methanol, ethanol, and dichloromethane .
Major Products Formed: The major products formed from the reactions of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers. Substitution reactions often result in the formation of various functionalized pyrimidine derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a tumor necrosis factor-alpha antagonist, making it a potential candidate for the treatment of inflammatory diseases and cancer . In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Additionally, its unique chemical properties make it suitable for use in materials science, where it can be incorporated into polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. As a tumor necrosis factor-alpha antagonist, it binds to the tumor necrosis factor receptor-1, inhibiting the binding of tumor necrosis factor-alpha and preventing the activation of downstream signaling pathways. This inhibition reduces inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory diseases and cancer .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- include other thioxopyrimidines and their analogs. Examples include 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones and 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones .
Uniqueness: The uniqueness of 4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-5-methyl-2-thioxo- lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the sulfur atom and the specific substitution pattern on the pyrimidine ring contribute to its unique properties, making it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
137914-21-7 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
1,3-diethyl-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-10-7(12)6(3)8(13)11(5-2)9(10)14/h6H,4-5H2,1-3H3 |
InChI Key |
DRMHWRVUMCHVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)



![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)




![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)

